molecular formula C19H20O4 B14785848 3-(4-Methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

3-(4-Methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14785848
M. Wt: 312.4 g/mol
InChI Key: WHMKGWDMDYPXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2’,4’,6’-trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C19H20O4, is characterized by the presence of three methoxy groups and a methyl group attached to the chalcone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of 4-Methyl-2’,4’,6’-trimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Chalcone epoxides and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones and other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 4-Methyl-2’,4’,6’-trimethoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

4-Methyl-2’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives such as:

  • 4’-Methyl-3,4,5-trimethoxychalcone
  • 4’-Hydroxy-2’-methyl-3,4,5-trimethoxychalcone
  • 4-Dimethylamino-2’,4’,6’-trimethoxychalcone

These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of methoxy and methyl groups in 4-Methyl-2’,4’,6’-trimethoxychalcone contributes to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)9-10-16(20)19-17(22-3)11-15(21-2)12-18(19)23-4/h5-12H,1-4H3

InChI Key

WHMKGWDMDYPXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.